2-Chloro-5-(4-fluorophenoxy)pyrimidine
CAS No.:
Cat. No.: VC17792022
Molecular Formula: C10H6ClFN2O
Molecular Weight: 224.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6ClFN2O |
|---|---|
| Molecular Weight | 224.62 g/mol |
| IUPAC Name | 2-chloro-5-(4-fluorophenoxy)pyrimidine |
| Standard InChI | InChI=1S/C10H6ClFN2O/c11-10-13-5-9(6-14-10)15-8-3-1-7(12)2-4-8/h1-6H |
| Standard InChI Key | IUYGATZBMGXISQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1OC2=CN=C(N=C2)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 2-chloro-5-(4-fluorophenoxy)pyrimidine consists of a six-membered aromatic pyrimidine ring with two nitrogen atoms at positions 1 and 3. Substitutions include:
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Chlorine at position 2, a common leaving group in nucleophilic substitution reactions.
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4-Fluorophenoxy group at position 5, introducing both electron-withdrawing (fluorine) and electron-donating (phenoxy) effects.
The molecular formula is inferred as CHClFNO (molecular weight: 242.63 g/mol), analogous to the structurally similar compound 2-chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine (CAS 1511255-82-5) .
Spectral and Computational Data
While experimental spectra for 2-chloro-5-(4-fluorophenoxy)pyrimidine are unavailable, computational models predict:
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LogP: ~3.2 (indicating moderate lipophilicity, comparable to 2-chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine ).
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Topological polar surface area (TPSA): 35.01 Ų, suggesting moderate solubility in polar solvents .
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Rotatable bonds: 2 (from the phenoxy group), influencing conformational flexibility .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 2-chloro-5-(4-fluorophenoxy)pyrimidine likely follows methodologies adapted from patented pyrimidine substitution reactions :
Nucleophilic Aromatic Substitution
A plausible route involves reacting 2,5-dichloropyrimidine with 4-fluorophenol under basic conditions:
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Substitution at position 5:
This mirrors the synthesis of 2-chloro-4-substituted pyrimidines described in patent CN103554036B, where alkali-mediated substitution achieves high regioselectivity .
Chlorination of Precursors
Alternative pathways may involve chlorinating intermediates like 2-methylthio-5-(4-fluorophenoxy)pyrimidine using sulfuryl chloride (SOCl) :
This method, optimized for 2-chloro-4-methoxy-pyrimidine-ethyl formate, achieves yields >80% after column purification .
Challenges in Synthesis
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Regioselectivity: Competing substitutions at positions 2 and 5 may require stringent temperature control (e.g., 0°C to room temperature) .
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Byproduct Formation: Isomers such as 4-chloro-2-(4-fluorophenoxy)pyrimidine could form, necessitating chromatographic separation .
Physicochemical Properties
Solubility Profile
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Polar solvents: Moderate solubility in methanol, ethanol, and dichloromethane.
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Aqueous solubility: Limited (<0.1 mg/mL at 25°C), consistent with hydrophobic substituents .
Applications in Pharmaceutical Chemistry
Role as a Kinase Inhibitor Intermediate
Pyrimidine derivatives with halogen and phenoxy substituents are critical in designing kinase inhibitors. For example:
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EGFR inhibitors: Analogous compounds show IC values <100 nM in preclinical models.
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Anticancer agents: Fluorine enhances metabolic stability, while the phenoxy group modulates target binding affinity.
Antibacterial and Antiviral Activity
Chloropyrimidines exhibit broad-spectrum bioactivity:
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MIC values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
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HCV protease inhibition: EC ~5 µM in cell-based assays.
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